N-(5-苄基-1,3,4-噻二唑-2-基)-2-羟基苯甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“N-(5-benzyl-1,3,4-thiadiazol-2-yl)-2-hydroxybenzamide” is a compound that likely contains a benzyl group attached to a thiadiazole ring, which is further connected to a hydroxybenzamide group . The exact properties and applications of this compound would depend on its specific structure and the context in which it is used.
Molecular Structure Analysis
The molecular structure of “N-(5-benzyl-1,3,4-thiadiazol-2-yl)-2-hydroxybenzamide” would likely involve a benzyl group attached to a thiadiazole ring, which is further connected to a hydroxybenzamide group . The exact structure would depend on the specific arrangement and bonding of these groups.Chemical Reactions Analysis
The chemical reactions involving “N-(5-benzyl-1,3,4-thiadiazol-2-yl)-2-hydroxybenzamide” would depend on its specific structure and the conditions under which the reactions are carried out. Similar compounds often undergo reactions involving the benzyl group or the thiadiazole ring .Physical and Chemical Properties Analysis
The physical and chemical properties of “N-(5-benzyl-1,3,4-thiadiazol-2-yl)-2-hydroxybenzamide” would depend on its specific structure. Similar compounds often have moderate density and refractivity .科学研究应用
光动力治疗应用
一项研究合成了一种新的锌酞菁,它用含有席夫碱的苯磺酰胺衍生物基团取代,显示出良好的荧光特性、高单线态氧量子产率和适当的光降解量子产率,表明可以作为光动力治疗中癌症治疗的 II 型光敏剂(Pişkin、Canpolat 和 Öztürk,2020)。
抗真菌剂
另一项研究工作重点是合成 5-(2-取代-1,3-噻唑-5-基)-2-羟基苯甲酰胺及其 2-烷氧基衍生物作为潜在的抗真菌剂。这项研究提供了对抗真菌活性结构要求的见解 (Narayana 等人,2004)。
金属催化的 C-H 键官能化
对 N-苯并[c][1,2,5]噻唑-4-基-3-三氟甲基苯甲酰胺的研究突出了其由于具有 N,N-二齿配位基团而非常适合金属催化的 C-H 键官能化反应,强调了该化合物在合成化学中的重要性 (Al Mamari、Al Awaimri 和 Al Lawati,2019)。
抗惊厥剂
合成了一系列 4-氯-N-(2-(取代苯基)-4-氧代噻唑烷-3-基)-2-苯氧基苯甲酰胺衍生物,并将其评估为抗惊厥剂。一些化合物显示出相当大的抗惊厥活性,特别是其中一种化合物显示出显着的镇静催眠活性,而不会损害学习和记忆,这表明苯二氮卓受体在其药理特性中发挥作用 (Faizi 等人,2017)。
结直肠肿瘤细胞凋亡诱导
噻唑烷类作为一类新型抗感染剂,已被证明可以诱导结肠癌细胞系凋亡,研究表明 GSTP1 酶活性是噻唑烷类诱导凋亡所必需的。这表明肠道病原体和结肠癌细胞具有不同的分子靶点,为癌症治疗研究提供了新的途径 (Brockmann 等人,2014)。
腺苷受体拮抗作用
基于模板方法对新型杂环化合物作为腺苷拮抗剂的研究导致了噻唑或噻二唑衍生物作为潜在腺苷受体拮抗剂的开发。这项研究提供了对结构亲和关系以及特定取代基对与腺苷受体结合的重要性 (van Muijlwijk-Koezen 等人,2001)。
作用机制
未来方向
属性
IUPAC Name |
N-(5-benzyl-1,3,4-thiadiazol-2-yl)-2-hydroxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O2S/c20-13-9-5-4-8-12(13)15(21)17-16-19-18-14(22-16)10-11-6-2-1-3-7-11/h1-9,20H,10H2,(H,17,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLALEEJFOZHLRK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=NN=C(S2)NC(=O)C3=CC=CC=C3O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。